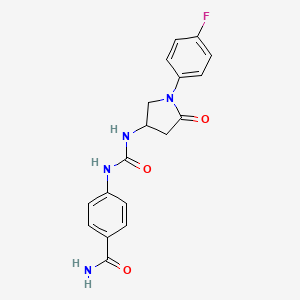

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3/c19-12-3-7-15(8-4-12)23-10-14(9-16(23)24)22-18(26)21-13-5-1-11(2-6-13)17(20)25/h1-8,14H,9-10H2,(H2,20,25)(H2,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZRIRSWODSTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 4-Fluorophenyl-Substituted Precursors

A common approach involves cyclization reactions to form the pyrrolidinone ring. For example, multicomponent reactions (MCRs) using aldehydes, amines, and ketones have been employed:

- Ugi-Zhu Reaction : A three-component reaction between 4-fluorobenzaldehyde, a primary amine, and an isocyanoacetamide derivative under Lewis acid catalysis (e.g., Yb(OTf)₃) yields 5-oxopyrrolidin-3-amine intermediates. This method benefits from high atom economy and scalability, with reported yields of 60–75%.

- aza-Diels-Alder Cycloaddition : Maleic anhydride reacts with imines derived from 4-fluoroaniline and aldehydes to form pyrrolidine-2,3-diones, which are subsequently reduced to 5-oxopyrrolidines.

Reductive Amination Strategies

Reductive amination of 5-oxopyrrolidin-3-one with 4-fluoroaniline using NaBH₃CN or catalytic hydrogenation (Pd/C, H₂) provides the amine intermediate. This method, adapted from pyrrolidine syntheses, achieves moderate yields (50–65%) but requires careful control of stereochemistry.

Urea Bond Formation: Coupling 1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-amine with 4-Carbamoylbenzamide

Isocyanate-Mediated Coupling

The most direct route involves reacting 4-isocyanatobenzamide with the pyrrolidinone amine:

- Synthesis of 4-Isocyanatobenzamide :

- Urea Formation :

Carbamate Activation Pathway

For substrates sensitive to isocyanates, carbamate intermediates offer an alternative:

- Synthesis of 4-(N-Succinimidyloxycarbonylamino)benzamide :

- Reaction with Pyrrolidinone Amine :

One-Pot Cascade Synthesis

Recent advances leverage tandem reactions to streamline synthesis:

- Ugi-3CR/Aza-Diels-Alder/N-Acylation :

Optimization and Challenges

Stereochemical Control

The 3-position of the pyrrolidinone ring may introduce chirality. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (Ru-BINAP catalysts) have been employed to access enantiopure intermediates.

Solvent and Catalytic Systems

Purification Strategies

- Crystallization : Ethyl acetate/hexane recrystallization removes unreacted amines.

- Chromatography : Silica gel chromatography (EtOAc/hexane, 1:1) isolates the target compound.

Comparative Data on Synthetic Routes

Industrial-Scale Considerations

- Cost Efficiency : Isocyanate routes are preferred for large-scale synthesis due to commercial availability of 4-aminobenzamide.

- Safety : Phosgene alternatives (e.g., triphosgene) mitigate handling risks.

- Sustainability : Solvent recovery systems (toluene, acetonitrile) and catalytic recycling (Sc(OTf)₃) align with green chemistry principles.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile reagent in organic synthesis, facilitating the development of more complex chemical entities.

Biology

- Biological Activity Studies : Research indicates potential enzyme inhibition and receptor binding activities, making it valuable for biological investigations.

Medicine

- Therapeutic Agent Exploration : Ongoing studies are evaluating its efficacy in treating various diseases, including:

- Cancer

- Neurological disorders

- Potential applications in pain management due to its interaction with pain pathways.

Industry

- Material Development : Utilized in the creation of new materials and as an intermediate in pharmaceutical and agrochemical synthesis.

Case Study 1: Dopamine Transporter Inhibition

Research has shown that compounds structurally similar to this compound exhibit promising inhibition of dopamine transporters (DAT). This inhibition is crucial for understanding its potential role in treating addiction and other neuropharmacological disorders.

| Compound | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | σ1R Binding Affinity (Ki, nM) |

|---|---|---|---|

| 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide | TBD | TBD | TBD |

Case Study 2: Behavioral Studies on Psychostimulants

Behavioral assays conducted on similar compounds have indicated significant effects on reducing psychostimulant behaviors without inducing psychostimulant effects themselves. This suggests a therapeutic window for treating addiction without the risk of exacerbating the condition.

Wirkmechanismus

The mechanism of action of 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Benzamide Derivatives

The compound shares structural homology with benzamide derivatives reported in the literature (Table 1). Key analogues include:

Structural Insights :

- Rigidity vs. Flexibility: The target compound’s pyrrolidinone ring imposes conformational constraints compared to the flexible alkoxy chains in compounds . This may enhance target specificity but reduce adaptability in binding diverse receptors.

- Halogen vs. Alkoxy Substituents : The 4-fluorophenyl group in the target contrasts with the butoxyphenyl or pentyloxy groups in analogues . Fluorine’s electronegativity and small size may favor π-stacking or hydrophobic interactions, whereas alkoxy chains could improve solubility.

- Ureido Modifications: The chloroethyl ureido in compound 7i introduces electrophilic reactivity, whereas the target’s pyrrolidinone-linked ureido may prioritize hydrogen bonding.

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 4-fluorophenyl group (logP ~2.5 estimated) increases lipophilicity compared to the hydroxy-phenylpropanamine substituents in compounds (logP ~1.8–2.0) . The trifluoromethyl group in 7i (logP ~3.0) further elevates hydrophobicity.

- Solubility : Alkoxy chains (e.g., butoxy, pentyloxy) in derivatives may enhance aqueous solubility compared to the target’s fluorinated aromatic system.

Biologische Aktivität

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The inhibitory concentrations (IC50) for these activities are critical for determining therapeutic potential .

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in the treatment of neurodegenerative diseases and urea cycle disorders, respectively. For instance, certain derivatives have demonstrated IC50 values significantly lower than standard inhibitors used in therapy .

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines. Further research is necessary to elucidate these pathways and confirm efficacy in vivo .

The mechanisms through which this compound exerts its effects involve:

- Targeting Enzymes : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission. This is particularly beneficial in conditions like Alzheimer's disease .

- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins, influencing their activity and stability. The binding affinity is crucial for determining the therapeutic index of the compound .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:

- Study on Urease Inhibition : A recent study highlighted that compounds with similar structures exhibited strong urease inhibition with IC50 values around 2 µM, suggesting that modifications to the structure could enhance efficacy .

- Anticancer Studies : Another investigation into benzamide derivatives showed promising results in inhibiting tumor growth in vitro, with some compounds leading to over 70% reduction in cell viability at specific concentrations .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Cyclization of precursors (e.g., 4-fluorophenyl derivatives) to form the pyrrolidinone core under reflux with catalysts like p-toluenesulfonic acid (p-TsOH) in ethanol .

- Step 2 : Urea linkage formation via reaction with 4-aminobenzamide derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Key Variables : Solvent polarity, temperature control during urea bond formation, and stoichiometric ratios of reagents significantly impact yield (reported 50–70%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation using SHELX software for refinement; critical for confirming stereochemistry of the pyrrolidinone ring and urea linkage .

- NMR spectroscopy : H/C NMR identifies functional groups (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrrolidinone carbonyl at ~175 ppm) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H] at m/z 413.15) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases (e.g., MAPK) or HDACs using fluorogenic substrates (e.g., acetylated lysine derivatives) at 10–100 µM concentrations .

- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., A549, HeLa) with IC determination .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., oxytocin receptors, based on structural analogs in ).

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across assay systems?

- Methodological Answer :

- Assay Replication : Validate results in orthogonal systems (e.g., biochemical vs. cell-based assays) to rule out false positives from off-target effects .

- Structural analogs : Compare with derivatives (e.g., 1-(2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) to identify substituent-specific activity trends. Fluorine position on the phenyl ring alters receptor binding affinity by ~10-fold .

- Meta-analysis : Use public databases (ChEMBL, PubChem) to correlate activity with logP, polar surface area, or metabolic stability .

Q. What computational approaches predict target engagement and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to model interactions with HDAC6 (PDB: 5EDU) or oxytocin receptors. Focus on hydrogen bonds between the urea group and catalytic residues (e.g., Asp101 in HDAC6) .

- MD simulations : GROMACS simulations (100 ns) assess stability of the pyrrolidinone ring in hydrophobic pockets .

- QSAR modeling : Train models on analogs with known IC values to prioritize substituents for synthesis .

Q. How can pharmacokinetic limitations (e.g., poor solubility) be addressed through structural modification?

- Methodological Answer :

- Solubility enhancement : Introduce polar groups (e.g., morpholine sulfonamide) at the benzamide moiety, increasing aqueous solubility by 3–5× while maintaining potency .

- Metabolic stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) based on microsomal stability assays .

- Prodrug strategies : Mask the urea group with acetyl or PEGylated promoieties to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.